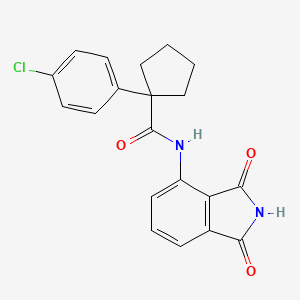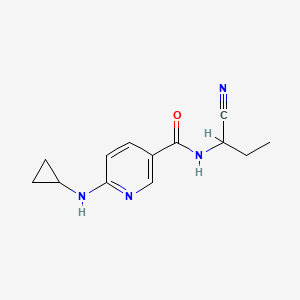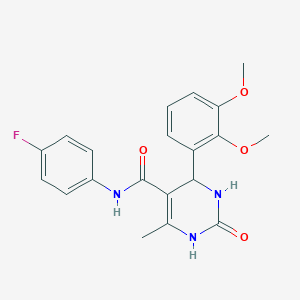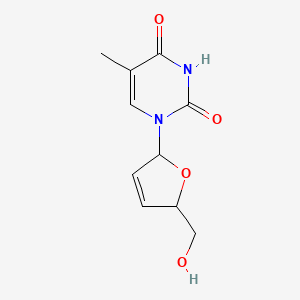![molecular formula C21H22N2OS B2772381 5-{[4-(叔丁基)苯基]硫代}-1-甲基-3-苯基-1H-吡唑-4-甲醛 CAS No. 321998-18-9](/img/structure/B2772381.png)
5-{[4-(叔丁基)苯基]硫代}-1-甲基-3-苯基-1H-吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound that can be used for pharmaceutical testing . It belongs to the family of pyrazoles, which are simple aromatic ring organic compounds distinguished by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis process involves the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .
Molecular Structure Analysis
The molecular structure of pyrazoles, including “5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde”, is characterized by a 5-membered ring structure made up of two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo nucleophilic and electrophilic substitution reactions at various positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” include a molecular weight of 350.477, a density of 1.1±0.1 g/cm3, a boiling point of 514.5±50.0 °C at 760 mmHg, and a flash point of 265.0±30.1 °C .
科学研究应用
合成途径和中间体
5-{[4-(叔丁基)苯基]硫代}-1-甲基-3-苯基-1H-吡唑-4-甲醛用作合成各种吡唑衍生物的中间体,在有机和药物化学中具有潜在应用。该化合物及其相关衍生物已被用作 Sonogashira 型交叉偶联反应中的前体,导致吡唑并[4,3-c]吡啶及其氧化物的合成。这些反应已通过微波辅助促进,并涉及叔丁胺和三氟甲磺酸银催化的区域选择性环化,展示了这些吡唑衍生物在构建复杂杂环化合物中的多功能性 (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011; B. Palka, A. Di Capua, M. Anzini, G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2014)。
结构和光谱分析
吡唑衍生物的结构和光谱分析提供了对其分子结构和潜在化学行为的见解。X 射线衍射已被用来确定这些化合物的晶体结构,揭示了它们的平面性和分子相互作用。此类研究对于理解其反应性的分子基础及其在合成新型材料或生物活性分子中的潜在应用至关重要 (Cunjin Xu & Yan-Qin Shi, 2011)。
超分子化学和氢键
对吡唑衍生物超分子化学的研究强调了氢键在形成复杂分子组装体中的作用。这些相互作用对于分子自组装成高阶结构至关重要,这在材料科学、纳米技术和药物设计中具有应用。对氢键模式及其对分子构象和堆积的影响的详细研究为设计具有所需性质的分子提供了有价值的信息 (Jorge Trilleras, M. Utria, J. Cobo, & C. Glidewell, 2014)。
催化和化学转化
吡唑衍生物已被探索用作催化剂或催化体系中的组分,以促进化学转化。它们在缩合反应中的应用,如硫酸 ([3-(3-硅烷基丙基)硫代]丙基) 酯的使用所示,强调了吡唑基化合物在合成和催化中的潜力,提供了一种高效生产杂环化合物的方法,具有高产率和环境友好条件 (S. Tayebi, Mojtaba Baghernejad, D. Saberi, & K. Niknam, 2011)。
未来方向
Pyrazoles, including “5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde”, continue to be a focus of research due to their wide range of applications. Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed . The future may see the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this class of compounds .
属性
IUPAC Name |
5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-21(2,3)16-10-12-17(13-11-16)25-20-18(14-24)19(22-23(20)4)15-8-6-5-7-9-15/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVHGPWIPFSMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2772299.png)
![2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2772302.png)



![2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)
![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)

![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)


![4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2772319.png)
![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2772320.png)
